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molecular formula C11H11N B1612760 1-(M-Tolyl)cyclopropanecarbonitrile CAS No. 124276-71-7

1-(M-Tolyl)cyclopropanecarbonitrile

Cat. No. B1612760
M. Wt: 157.21 g/mol
InChI Key: AFELCFFDKRTCHL-UHFFFAOYSA-N
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Patent
US09328071B2

Procedure details

After silica gel chromatography of the residue (HEP/EA gradient), an approximately 1:1 mixture of 1-m-tolyl-cyclopropanecarbonitrile and the starting compound m-tolylacetonitrile was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:12])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2([C:10]#[N:11])CC2)[CH:2]=1>CC(=O)OCC>[C:1]1([CH3:12])[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:10]#[N:11])[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C1(CC1)C#N)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)CC#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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